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4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B12232971
M. Wt: 264.06 g/mol
InChI Key: RHZCUDZDARZYDL-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors. epa.gov These characteristics have made pyrazole-containing compounds a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs featuring this core structure. researchgate.net Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals and advanced materials. mdpi.com The versatility of the pyrazole ring allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical and biological properties for a wide range of applications. epa.gov

Overview of Pyrazole Carbaldehyde Scaffolds and their Research Relevance

Pyrazole carbaldehydes, which feature a formyl group (-CHO) attached to the pyrazole ring, are particularly valuable synthetic intermediates. arkat-usa.orgsemanticscholar.org The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions. umich.edu This reactivity allows for the construction of more complex molecular architectures, such as fused heterocyclic systems and extended conjugated structures. semanticscholar.org The Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrazole rings, providing access to a wide array of pyrazole carbaldehyde building blocks. mdpi.com Research has demonstrated that these scaffolds are crucial for developing compounds with diverse biological activities. umich.edu

Contextualization of Iodinated Pyrazole Derivatives in Organic Synthesis

The introduction of a halogen atom, such as iodine, onto the pyrazole ring significantly enhances its synthetic utility. Iodinated pyrazoles are key precursors for a range of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The C-I bond in iodinated pyrazoles is relatively weak, making it a reactive site for metal-catalyzed transformations. nih.gov The iodination of pyrazoles can be achieved through various methods, including the use of molecular iodine with an oxidizing agent. mdpi.com

Specific Research Focus on 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

While extensive research exists on pyrazole derivatives, "this compound" represents a specific, less-documented member of this class. Its structure combines the key features of a pyrazole core, a synthetically useful iodo-substituent at the 4-position, a propyl group at the 1-position, and a reactive carbaldehyde group at the 3-position. The propyl group can influence the compound's solubility and steric properties, while the iodo and carbaldehyde groups provide dual points for further chemical modification.

Although direct and extensive research on this specific molecule is limited, its chemical properties and potential applications can be inferred from studies on closely related analogues. The synthesis would likely involve the N-alkylation of a pyrazole precursor with a propyl group, followed by iodination and subsequent formylation, or a variation of this sequence.

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
1-Propyl-1H-pyrazole-3-carbaldehydeC₇H₁₀N₂O138.17--
4-Iodo-1H-pyrazole-3-carbaldehydeC₄H₃IN₂O221.98--
4-Iodo-1-methyl-1H-pyrazoleC₄H₅IN₂208.00Solid59-64
4-iodo-1,3,5-trimethyl-1H-pyrazoleC₆H₉IN₂236.05Solid-

Table 2: Spectroscopic Data of a Structurally Related Compound: 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole arkat-usa.org

Spectroscopic DataValues
¹H NMR (400 MHz, DMSO-d₆) δ 1.39 (d, J 6.0 Hz, 3H, CHCH₃), 1.47 (t, J 7.0 Hz, 3H, CH₂CH₃), 3.49-3.65 (m, 2H, CH₂CH₃), 5.54 (q, J 6.0 Hz, 1H, NCH), 7.64 (s, 1H, Ar-H), 8.16 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 15.2, 21.6, 63.6, 86.9, 96.3, 114.9, 131.2
HRMS (ES) [M+Na]⁺ Calculated: 288.9808; Found: 288.9809

This data is for a related compound with a protecting group at the N1 position and provides an indication of the expected spectral features.

The presence of both an iodo and a carbaldehyde group on the pyrazole ring of "this compound" makes it a highly versatile building block for combinatorial chemistry and the synthesis of novel heterocyclic compounds. The aldehyde can undergo reactions to form imines, oximes, and hydrazones, or be used in olefination reactions. Simultaneously, the iodo-substituent can participate in a wide array of metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups. This dual reactivity opens up numerous possibilities for creating diverse molecular libraries for screening in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IN2O B12232971 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-iodo-1-propylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3

InChI Key

RHZCUDZDARZYDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C=O)I

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Iodo 1 Propyl 1h Pyrazole 3 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a classic electrophilic center, readily participating in a variety of transformations. Its reactivity is a cornerstone of pyrazole-carbaldehyde chemistry, allowing for chain extension and the introduction of new functional groups. umich.eduresearchgate.net

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A prime example of this reactivity is the Grignard reaction. Studies on analogous N-protected iodopyrazole systems, such as 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, demonstrate the conversion of the iodo-group into a Grignard reagent, which can then be formylated to produce an aldehyde. researchgate.net Conversely, the aldehyde group in 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde is expected to react readily with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to yield secondary alcohols.

This transformation is fundamental for creating new carbon-carbon bonds at the C3-position of the pyrazole (B372694) core. The resulting secondary alcohol can serve as a precursor for further synthetic modifications.

Condensation Reactions with Nitrogen and Active Methylene (B1212753) Compounds

The aldehyde functionality is well-known for its ability to undergo condensation reactions. It can react with primary amines to form Schiff bases (imines), and with hydroxylamine (B1172632) to produce oximes. researchgate.net Similarly, reactions with semicarbazide (B1199961) and thiosemicarbazide (B42300) yield the corresponding semicarbazones and thiosemicarbazones. umich.edu These reactions are crucial for building larger, more complex heterocyclic systems.

Furthermore, the aldehyde can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type condensations. These reactions, typically catalyzed by a weak base, lead to the formation of a new carbon-carbon double bond, affording α,β-unsaturated products which are versatile intermediates for subsequent Michael additions or cycloaddition reactions. umich.edu

Selective Oxidation and Reduction Reactions of the Aldehyde

The aldehyde group exists in an intermediate oxidation state, allowing for both selective oxidation and reduction.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-iodo-1-propyl-1H-pyrazole-3-carboxylic acid). A variety of oxidizing agents can achieve this transformation, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid reactions at other sensitive parts of the molecule. researchgate.net

Reduction: Selective reduction of the aldehyde to a primary alcohol ((4-iodo-1-propyl-1H-pyrazol-3-yl)methanol) is readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also be effective. This reduction provides a route to hydroxymethyl-pyrazole derivatives. researchgate.net

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond at the 4-position of the pyrazole ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to pyrazole systems. libretexts.orgnih.gov The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. libretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an alkynylated pyrazole. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org Studies on N-protected 3-iodopyrazole derivatives have demonstrated successful Sonogashira coupling with phenylacetylene, indicating the feasibility of this reaction on the iodopyrazole core. researchgate.net This method provides direct access to 4-alkynyl-1-propyl-1H-pyrazole-3-carbaldehydes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile cross-coupling methods, pairing the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgproprogressio.hu This reaction has been used extensively to synthesize aryl-substituted heterocycles, including pyrazoles. nih.govrsc.org The coupling of this compound with various aryl or heteroaryl boronic acids would yield 4-aryl-1-propyl-1H-pyrazole-3-carbaldehydes, significantly increasing molecular complexity.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTypical ConditionsReference
SonogashiraAryl IodideTerminal AlkynePd(PPh₃)₂Cl₂, CuIAmine (e.g., Et₃N, piperidine)THF or DMFRoom Temp. to 60 °C wikipedia.orglibretexts.orgnih.gov
Suzuki-MiyauraAryl IodideBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandNa₂CO₃, K₂CO₃, or K₃PO₄DME, Toluene, or Dioxane/Water60-110 °C libretexts.orgnih.govproprogressio.hu

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In the case of this compound, the pyrazole ring itself is electron-rich, and the aldehyde group, while electron-withdrawing, may not provide sufficient activation for a classical SNAr mechanism to occur readily with common nucleophiles. The reaction would likely require harsh conditions or highly potent nucleophiles. Investigations into SNAr on this scaffold would explore the limits of its reactivity, potentially requiring the introduction of additional electron-withdrawing substituents on the pyrazole ring or the use of specialized reaction conditions to facilitate the displacement of the iodide.

Metal-Halogen Exchange Reactions (e.g., Grignard and Organolithium Reagents)

The presence of an iodine atom at the C-4 position of the pyrazole ring makes this compound a prime candidate for metal-halogen exchange reactions. This transformation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds by converting the relatively unreactive C-I bond into a highly nucleophilic organometallic species.

Studies on analogous 4-iodopyrazole (B32481) systems have demonstrated the feasibility of such exchanges. arkat-usa.org For instance, treatment of N-protected 4-iodopyrazoles with alkyl magnesium bromides, such as ethylmagnesium bromide, can lead to the formation of the corresponding Grignard reagent. arkat-usa.org Similarly, organolithium reagents, like n-butyllithium (n-BuLi), are effective for this purpose, often at low temperatures to prevent side reactions. nih.gov

In the case of this compound, the reaction would proceed as depicted in the following scheme:

Scheme 1: Metal-Halogen Exchange of this compound

Where M = Li or MgBr

The resulting organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles. However, the presence of the aldehyde group on the same molecule introduces a challenge of chemoselectivity. The highly reactive organolithium or Grignard reagent can potentially add to the aldehyde carbonyl group of another molecule of the starting material or the product if the reaction is not carefully controlled. To circumvent this, protection of the aldehyde group prior to the metal-halogen exchange is a common strategy.

ReagentProductReaction ConditionsPotential Side Reactions
n-Butyllithium (n-BuLi)1-propyl-4-lithio-1H-pyrazole-3-carbaldehydeAnhydrous aprotic solvent (e.g., THF, diethyl ether), low temperature (-78 °C)Intermolecular addition to the aldehyde
Ethylmagnesium Bromide (EtMgBr)(1-propyl-3-formyl-1H-pyrazol-4-yl)magnesium bromideAnhydrous aprotic solvent (e.g., THF)Slower reaction rate compared to organolithiums

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.

Further Electrophilic Aromatic Substitution Studies

Electrophilic substitution in pyrazoles typically occurs at the C-4 position. arkat-usa.org Since this position is already substituted with an iodine atom in the title compound, further electrophilic substitution would be directed to other available positions, primarily the C-5 position. However, the pyrazole ring is generally considered electron-rich, but the presence of the electron-withdrawing aldehyde group at C-3 and the inductive effect of the iodine at C-4 can deactivate the ring towards electrophilic attack. researchgate.net

Nitration or halogenation, if forced under harsh conditions, might lead to substitution at the C-5 position, although this is not a highly favored reaction. The directing effects of the substituents would play a crucial role, with the N-propyl group being an activator and the aldehyde and iodo groups being deactivators.

Nucleophilic Attack at Unsubstituted Pyrazole Ring Positions (C-3 and C-5)

Direct nucleophilic attack on the unsubstituted carbon atoms (C-5) of the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions are not common unless the ring is activated by strongly electron-withdrawing groups or under specific reaction conditions like those for SNAr (Nucleophilic Aromatic Substitution) reactions, which are not typical for this system.

However, the C-3 position is attached to the formyl group, making it susceptible to nucleophilic attack on the carbonyl carbon, which is a more facile process than attacking the ring carbon directly.

Influence of Tautomerism and Proton Transfer on Reactivity

For N-unsubstituted pyrazoles, prototropic tautomerism is a significant consideration. nih.govresearchgate.net However, in this compound, the nitrogen at position 1 is substituted with a propyl group, which precludes the possibility of the common 1H-2H tautomerism. The structure is locked, and therefore, tautomerism does not play a role in its reactivity in the same way it would for an N-unsubstituted pyrazole. mdpi.com

Proton transfer can become relevant in the context of reactions involving the aldehyde group, for instance, in acid- or base-catalyzed additions to the carbonyl. The basicity of the nitrogen atom at position 2 can also influence reactions by interacting with Lewis or Brønsted acids. nih.govrsc.org

Multi-Component Reactions Incorporating this compound

The aldehyde functionality of this compound makes it a valuable component in multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials.

For example, pyrazole-4-carbaldehydes can participate in reactions like the Biginelli or Hantzsch-type reactions, leading to the formation of complex heterocyclic systems. nih.gov A hypothetical multi-component reaction involving this compound could involve its condensation with a β-ketoester and urea (B33335) or thiourea (B124793) to yield a dihydropyrimidinone derivative, a scaffold of significant pharmacological interest.

A study on a related compound, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated its use in a one-pot, three-component reaction with aminobenzenecarboxylic acids and boronic acids to synthesize novel fluorescent boron complexes. ktu.edu This suggests that this compound could similarly be employed in various MCRs.

Multi-Component ReactionReactantsPotential Product
Biginelli-type reactionThis compound, Ethyl acetoacetate, UreaDihydropyrimidinone derivative with a 4-iodo-1-propyl-pyrazolyl substituent
Ugi reactionThis compound, an amine, a carboxylic acid, an isocyanideα-acylamino amide derivative

Exploration of Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites—the aldehyde, the C-I bond, and the pyrazole ring—in this compound necessitates a careful consideration of chemo- and regioselectivity in its transformations.

Chemoselectivity is a key issue when subjecting the molecule to reagents that can react with more than one functional group. For example, a reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the C-I bond or the pyrazole ring. Conversely, a strong organometallic reagent could potentially react with both the aldehyde and the C-I bond (via metal-halogen exchange).

Regioselectivity comes into play in reactions involving the pyrazole ring. As discussed, electrophilic substitution would preferentially occur at the C-5 position, if at all. In reactions where the pyrazole acts as a nucleophile (for instance, through a deprotonated intermediate if the aldehyde were first converted to a different group), the site of reaction would be influenced by the electronic and steric effects of the existing substituents.

The Sonogashira cross-coupling reaction of related 3-iodo-1H-pyrazole derivatives has been studied, highlighting the selective reaction at the C-I bond. arkat-usa.org This indicates that transition-metal-catalyzed cross-coupling reactions are a viable and selective method for the derivatization of the 4-iodo position in the presence of the aldehyde group.

Reaction TypeReagentExpected Major ProductBasis for Selectivity
ReductionNaBH4(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanolAldehyde is more reactive towards hydride reagents than the C-I bond.
Cross-CouplingPhenylboronic acid, Pd catalyst1-propyl-4-phenyl-1H-pyrazole-3-carbaldehydePalladium catalyzes the Suzuki coupling at the C-I bond.
Wittig ReactionPh3P=CH24-Iodo-1-propyl-3-vinyl-1H-pyrazoleThe ylide reacts selectively with the aldehyde carbonyl.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a compound like 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde, a full suite of NMR experiments would be essential.

¹H NMR: This technique would identify the number of distinct proton environments and their neighboring atoms. The spectrum would be expected to show signals for the propyl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the pyrazole (B372694) nitrogen), a singlet for the pyrazole ring proton at the 5-position, and a singlet for the aldehyde proton. The chemical shifts of these protons would be influenced by the electronic effects of the iodo and aldehyde substituents.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including those of the pyrazole ring, the propyl chain, and the carbonyl group of the aldehyde.

2D-NMR (COSY, HSQC): Two-dimensional techniques such as Correlation Spectroscopy (COSY) would establish the connectivity between protons on adjacent carbons, for instance, within the propyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on the spatial proximity of protons, which is crucial for determining the preferred conformation of the propyl group relative to the pyrazole ring.

While specific experimental NMR data for this compound is not available, studies on analogous compounds such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate show characteristic signals for the pyrazole ring protons. scbt.com For example, in the ¹H NMR spectrum of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the aromatic protons appear as doublets at δ 7.89 and 8.46 ppm. scbt.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2Singlet-
Pyrazole-H58.0 - 8.5Singlet-
N-CH₂-4.1 - 4.4Triplet~7
-CH₂-CH₂-1.8 - 2.1Sextet~7
-CH₃0.9 - 1.1Triplet~7

Note: This table is based on theoretical predictions and data from similar structures, not on experimental measurements for the specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic propyl group would appear in the 2850-3100 cm⁻¹ range. The C-I stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

Studies on related pyrazole derivatives have shown the utility of IR spectroscopy in confirming their structural features. epa.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3150Medium
C-H stretch (aliphatic)2850 - 2960Medium-Strong
C=O stretch (aldehyde)1680 - 1700Strong
C=N stretch (pyrazole)1500 - 1600Medium
C-N stretch1300 - 1400Medium
C-I stretch< 600Weak-Medium

Note: This table is based on theoretical predictions and data from similar structures, not on experimental measurements for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₉IN₂O), the expected monoisotopic mass would be precisely determined, confirming the chemical formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for instance, the loss of the propyl group or the iodine atom.

While no specific HRMS data for the title compound was found, related iodo-pyrazole derivatives have been characterized using this technique, confirming their elemental composition. scbt.com

X-ray Crystallography for Solid-State Structure Determination

Precise Determination of Molecular Conformation and Bond Geometries

A successful crystallographic analysis of this compound would yield a detailed picture of the molecule's geometry. This would include the planarity of the pyrazole ring and the conformation of the propyl and aldehyde substituents relative to the ring. The bond lengths, such as the C-I, C=O, and various bonds within the pyrazole ring, would be determined with high precision.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of the molecules would reveal the nature and geometry of any intermolecular interactions. While the title compound lacks traditional hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds involving the aldehyde and pyrazole groups could be present. Additionally, π-π stacking interactions between the pyrazole rings of adjacent molecules might play a role in stabilizing the crystal lattice.

Crystallographic studies of related compounds, such as 4-iodo-1H-pyrazole, have provided detailed insights into their intermolecular interactions, which include hydrogen bonding and halogen bonding.

Co-crystallization Studies and Crystal Packing Analysis

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. tbzmed.ac.ir This method is of significant interest in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. tbzmed.ac.irnih.gov The formation of co-crystals is governed by non-covalent interactions, primarily hydrogen bonding, but also π-π stacking, van der Waals forces, and halogen bonds. nih.gov

For this compound, several potential intermolecular interactions would likely dictate its crystal packing and its propensity to form co-crystals.

Hydrogen Bonding: The carbaldehyde group presents a prominent hydrogen bond acceptor site at the oxygen atom. In the absence of strong hydrogen bond donors in the molecule itself, it is highly probable that in a pure crystalline form, C—H···O interactions would be observed. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure, often leading to the formation of chains or dimeric motifs. nih.gov In the presence of a suitable co-former molecule with a strong hydrogen bond donor group (e.g., a carboxylic acid or an alcohol), the formation of robust hydrogen bonds to the carbaldehyde oxygen is anticipated.

Halogen Bonding: The iodine atom at the C4 position of the pyrazole ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. In the crystal structure of this compound, the iodine atom could form halogen bonds with the nitrogen atom of the pyrazole ring or the oxygen atom of the carbaldehyde group of a neighboring molecule.

Packing Motifs: Based on studies of other pyrazole derivatives, various packing motifs could be envisaged. For instance, the crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reveals a three-dimensional arrangement controlled by weak C—H···O and C—H···π interactions. nih.gov Similarly, the crystal packing of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is stabilized by weak C—H···π interactions in the absence of classical hydrogen bonds. nih.gov

The interplay of these various non-covalent interactions would determine the final crystal packing of this compound. The presence of the propyl group will also influence the packing by introducing hydrophobic interactions and potentially leading to interdigitated arrangements.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful toolset for investigating the properties of molecules for which experimental data may be scarce. acs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. fao.orgnih.gov For this compound, DFT calculations would be invaluable for understanding its stability, reactivity, and spectroscopic properties.

Reactivity Descriptors: A range of chemical reactivity descriptors can be calculated using DFT, which are crucial for predicting the behavior of the molecule in chemical reactions. These descriptors are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fao.orgnih.govnih.gov

Reactivity DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron. The electron-withdrawing groups would likely increase the ionization potential.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. The LUMO is expected to be localized on the pyrazole ring and the carbaldehyde group, indicating these are the primary sites for nucleophilic attack.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

The HOMO is expected to be located primarily on the pyrazole ring, while the LUMO is likely to be distributed over the carbaldehyde group and the C4-iodo bond, suggesting these as the reactive sites for electrophilic and nucleophilic attack, respectively.

Tautomerism is a key characteristic of many heterocyclic compounds, including pyrazoles. nih.govencyclopedia.pub For pyrazoles substituted at the 3- (or 5-) position, annular tautomerism is possible, where a proton can migrate between the two nitrogen atoms of the ring. nih.govmdpi.com In the case of this compound, the N1 position is substituted with a propyl group, which locks the tautomeric form and prevents annular tautomerism.

However, if the substituent at the N1 position were a hydrogen atom (i.e., 4-Iodo-1H-pyrazole-3-carbaldehyde), two tautomers would be possible: 4-Iodo-1H-pyrazole-3-carbaldehyde and 4-Iodo-2H-pyrazole-5-carbaldehyde. Theoretical calculations on related systems have shown that the tautomeric equilibrium is influenced by the electronic nature of the substituents. mdpi.com Generally, the tautomer with the NH group further away from the electron-withdrawing group is more stable. mdpi.com In this hypothetical case, the carbaldehyde is an electron-withdrawing group, which would likely favor the 4-Iodo-1H-pyrazole-3-carbaldehyde tautomer.

Another form of tautomerism to consider is the potential for keto-enol tautomerism involving the carbaldehyde group, although for simple aldehydes, the aldehyde form is overwhelmingly more stable than the corresponding enol.

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org

Propyl Group Conformation: The n-propyl group attached to the N1 position of the pyrazole ring has two rotatable C-C single bonds. Rotation around the N-CH2 and CH2-CH2 bonds will lead to different conformers with varying steric interactions with the pyrazole ring and its substituents. Similar to the conformational analysis of butane, there will be staggered and eclipsed conformations. youtube.comyoutube.com The lowest energy conformation will likely be a staggered arrangement that minimizes steric hindrance between the terminal methyl group of the propyl chain and the pyrazole ring.

Carbaldehyde Group Conformation: The carbaldehyde group at the C3 position also has rotational freedom around the C3-CHO single bond. Two primary planar conformations are possible: one where the carbonyl oxygen is oriented towards the N2 atom of the pyrazole ring (syn-conformation) and one where it is oriented away (anti-conformation). The relative stability of these conformers will be determined by a balance of steric and electrostatic interactions. Intramolecular hydrogen bonding between the aldehyde proton and the N2 atom might favor the syn-conformation.

Molecular Orbital Theory (MOT): MOT describes the electronic structure of molecules using molecular orbitals that are spread out over the entire molecule. researchgate.net The HOMO and LUMO are key molecular orbitals in MOT and are central to understanding a molecule's reactivity. fao.org For this compound, the HOMO-LUMO energy gap would be a critical parameter. A smaller gap generally indicates higher reactivity, greater polarizability, and lower kinetic stability.

Quantitative Structure-Property Relationships (QSPR): QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. neuroquantology.comnih.govnih.gov These models use calculated molecular descriptors to predict properties of new, unmeasured compounds. ijournalse.org

For a series of pyrazole derivatives including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. The model would be built using a training set of related pyrazole compounds with known properties. The molecular descriptors for the QSPR model would be calculated using computational methods and could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as those obtained from DFT calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Once a statistically robust QSPR model is developed, it could be used to predict the properties of this compound.

Applications As a Synthetic Building Block and Research Probe

Precursor for the Synthesis of Novel and Complex Heterocyclic Systems

The presence of both an aldehyde and an iodo-substituent on the pyrazole (B372694) ring of 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde makes it a powerful precursor for the synthesis of fused heterocyclic systems. The aldehyde group can readily undergo condensation reactions with various binucleophiles to form a new ring fused to the pyrazole core. For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines, while condensation with aminothiophenes could yield thieno[3,2-c]pyrazoles.

Furthermore, the iodo group is an excellent leaving group for intramolecular cyclization reactions. For example, a substituent introduced via the aldehyde could contain a nucleophilic site that subsequently displaces the iodine to form a new fused ring. This dual reactivity allows for a stepwise and controlled construction of complex polycyclic aromatic systems. Fused pyrazole derivatives are known to possess a wide range of pharmacological activities, making this a significant area of research. jmchemsci.com

Role in the Construction of Diversified Functionalized Pyrazole Scaffolds

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functionalities through various cross-coupling reactions. The carbon-iodine bond is particularly amenable to palladium-catalyzed reactions, which are some of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Resulting Functionality Potential Applications
Suzuki-Miyaura CouplingOrganoboron compoundsAryl, heteroaryl, or alkyl groupsSynthesis of biaryl compounds, complex natural products. mt.comlibretexts.orgresearchgate.net
Sonogashira CouplingTerminal alkynesAlkynyl groupsCreation of conjugated systems, synthesis of acetylenic natural products. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgwikipedia.org
Heck CouplingAlkenesAlkenyl groupsFormation of substituted alkenes, extension of carbon chains. masterorganicchemistry.comnih.govresearchgate.net
Buchwald-Hartwig AminationAminesAmino groupsSynthesis of arylamines, access to nitrogen-containing heterocycles. rsc.orgnih.govlibretexts.orgyoutube.com
Stille CouplingOrganotin compoundsVarious organic groupsFormation of a wide range of C-C bonds.
Negishi CouplingOrganozinc compoundsVarious organic groupsMild conditions for C-C bond formation.

These reactions can be performed with a high degree of functional group tolerance, allowing for the late-stage functionalization of the pyrazole core. mt.com The aldehyde group can either be protected during these transformations or can be used in subsequent reactions to further elaborate the molecular structure. This modular approach enables the creation of large libraries of diverse pyrazole derivatives for screening in drug discovery and materials science. mdpi.com

Development of Chemical Ligands for Coordination Chemistry and Material Science Applications

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes. jmchemsci.comnih.govsigmaaldrich.com

This compound can be transformed into a wide array of multidentate ligands. For example, the aldehyde group can be converted into an imine, an oxime, or a hydrazone, introducing additional coordination sites. The iodo group can be replaced with other donor groups through cross-coupling reactions. The resulting ligands can be used to create metal complexes with interesting photophysical, catalytic, or magnetic properties for applications in materials science.

Utilization as a Molecular Probe in Biochemical Assays and Enzyme Interaction Investigations

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and quantifying biological processes. thermofisher.comnih.gov Pyrazole derivatives have shown promise as fluorescent dyes due to their high quantum yields and good photostability. organic-chemistry.org The fluorescence properties of these molecules can often be tuned by altering the substituents on the pyrazole ring.

This compound can serve as a platform for the development of novel fluorescent probes. The aldehyde group can be used to attach the molecule to a biomolecule of interest, while the iodo group can be replaced with a fluorophore or a group that modulates the fluorescence in response to a specific biological event. For instance, a probe could be designed to "turn on" its fluorescence upon binding to a particular enzyme or in a specific cellular environment. nih.gov The versatility of the iodo-pyrazole scaffold allows for the rational design of probes with tailored properties for specific biochemical assays.

Contributions to the Development of Organic Materials (e.g., Organic Light-Emitting Diodes)

The field of organic electronics relies on the development of novel organic materials with specific electronic and photophysical properties. Pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge-transporting and emissive capabilities. researchgate.netacs.orgrsc.orgresearchgate.net

The highly functionalizable nature of this compound makes it an attractive starting material for the synthesis of new organic electronic materials. Through cross-coupling reactions, various electron-donating and electron-accepting groups can be introduced onto the pyrazole core to tune the HOMO and LUMO energy levels of the molecule. This allows for the design of materials with specific charge-injection, charge-transport, and emissive properties required for efficient OLED devices. The ability to create a diverse range of derivatives from a single precursor is highly advantageous for the rapid screening of new materials.

Exploration in Combinatorial Chemistry and Automated Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds for high-throughput screening in drug discovery and materials science. nih.govmdpi.com The success of this approach relies on the availability of versatile building blocks that can be readily functionalized in a modular fashion.

This compound is an ideal scaffold for combinatorial library synthesis. The two reactive handles, the aldehyde and the iodo group, can be addressed with a wide range of reagents in a sequential or orthogonal manner. For example, a library of aldehydes can be reacted with a set of hydrazines to create a diverse array of pyrazolo[3,4-d]pyrimidines. Subsequently, the iodo group on these products can be subjected to various palladium-catalyzed cross-coupling reactions with a library of boronic acids or alkynes. This strategy allows for the exponential generation of molecular diversity from a single starting material.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde and its analogs must prioritize efficiency, safety, and sustainability. Current multistep syntheses often involve hazardous reagents and generate significant waste. Future research should focus on developing highly efficient and atom-economical routes.

A promising approach involves the development of one-pot or tandem reactions that minimize intermediate isolation steps. For instance, a multicomponent reaction coupling a propyl-hydrazine, a suitable three-carbon building block, and an iodinating agent could streamline the synthesis. researchgate.net Research into green chemistry principles, such as utilizing water as a solvent or employing catalyst-based methods, is crucial. rsc.org Iodine-catalyzed methods, which are often highly atom-economic, present a particularly attractive avenue for exploration in the synthesis of iodinated heterocycles. rsc.orgrsc.org

A key challenge is achieving regioselective control during the pyrazole (B372694) ring formation to exclusively obtain the desired 1,3,4-substituted isomer. mdpi.com Classical methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines can yield mixtures of regioisomers. mdpi.comnih.gov Future strategies could involve directing groups or novel catalytic systems to overcome this hurdle. A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies

StrategyPotential AdvantagesKey Challenges
Multicomponent Reactions High efficiency, reduced waste, operational simplicity.Achieving high regioselectivity, identifying suitable starting materials.
Catalytic Iodination High atom economy, use of safer iodinating agents. rsc.orgresearchgate.netCatalyst recovery and reuse, preventing over-iodination.
Flow Chemistry Synthesis Enhanced safety, precise reaction control, easy scalability. mdpi.comrsc.orgnih.govInitial setup costs, optimization of flow parameters.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. nih.govresearchgate.netScalability limitations, potential for localized overheating.

In-Depth Mechanistic Studies of Novel Transformations

The dual reactivity of the aldehyde and the carbon-iodine bond opens up a plethora of synthetic possibilities. While the transformations of pyrazole carbaldehydes and the coupling reactions of iodopyrazoles are known, in-depth mechanistic studies are needed to understand and optimize novel transformations. nih.govumich.edu

Future research should focus on elucidating the mechanisms of tandem or cascade reactions that engage both functional groups. For example, a reaction sequence involving an initial condensation of the aldehyde followed by an intramolecular palladium- or copper-catalyzed C-N or C-C bond formation could lead to complex fused pyrazole systems. nih.gov Understanding the kinetics and intermediates of such transformations through computational modeling and experimental techniques (e.g., in-situ spectroscopy) will be critical for reaction optimization. researchgate.net A rare example of formal N-N coupling on a metal center, which may occur through an electrocyclic mechanism, highlights the potential for discovering novel reaction pathways. researchgate.net

Expansion of Derivatization Strategies for the Generation of Diverse Chemical Libraries

The true value of this compound lies in its potential as a scaffold for creating diverse chemical libraries for drug discovery and materials science. nih.govnih.gov The aldehyde function can be readily converted into a wide range of other groups (e.g., alcohols, amines, carboxylic acids, nitriles), while the iodo-substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). researchgate.netresearchgate.net

Future efforts should concentrate on expanding the portfolio of derivatization reactions. This includes exploring novel cross-coupling partners and developing robust protocols for late-stage functionalization. High-throughput experimentation (HTE) and automated synthesis platforms can be employed to rapidly generate large libraries of derivatives. nih.gov This approach allows for the systematic exploration of the chemical space around the pyrazole core, which is essential for identifying compounds with desired biological activities or material properties. nih.gov

Table 2: Potential Derivatization Pathways

Functional GroupReaction TypePotential Products
3-Carbaldehyde Reductive aminationSubstituted aminomethyl-pyrazoles
Wittig reactionAlkenyl-pyrazoles
Knoevenagel condensationα,β-Unsaturated pyrazole derivatives
OxidationPyrazole-3-carboxylic acids
4-Iodo Suzuki Coupling4-Aryl/heteroaryl-pyrazoles
Sonogashira Coupling4-Alkynyl-pyrazoles arkat-usa.org
Buchwald-Hartwig Amination4-Amino-pyrazoles
CarbonylationPyrazole-4-carboxylic esters/amides

Integration of this compound in Complex Target-Oriented Synthesis

Beyond library synthesis, this pyrazole derivative holds promise as a key intermediate in the total synthesis of complex natural products and architecturally novel molecules. nih.gov The orthogonal reactivity of its functional groups allows for its strategic incorporation into a larger molecular framework, with subsequent elaborations to construct the final target.

Future research should identify natural products or designed molecules containing a 1,3,4-substituted pyrazole core and devise synthetic routes that leverage this compound as a starting material. This will not only demonstrate the utility of the building block but also potentially lead to more efficient and convergent synthetic strategies for these complex targets. For example, it could be applied to the synthesis of withasomnine (B158684) and its homologs. nih.gov

Application of Flow Chemistry and Automated Synthesis Technologies

The adoption of modern synthesis technologies is paramount for the efficient and safe production and derivatization of this compound. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for potentially hazardous reactions. acs.org

Future work should focus on developing continuous-flow processes for the synthesis of the parent compound and its subsequent derivatization. mdpi.comrsc.orgrsc.org Integrating flow reactors with online purification and analysis can create fully automated "synthesis-to-testing" platforms. galchimia.com This approach not only accelerates the discovery process but also facilitates scalable and reproducible manufacturing. nih.govacs.org The development of automated library synthesis will enable the rapid generation of diverse compound arrays with varied physicochemical profiles. nih.gov

Computational Design and Prediction of Novel Pyrazole-Based Architectures

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of novel pyrazole-based compounds. eurasianjournals.com These methods can be used to predict the properties, reactivity, and biological activity of virtual derivatives of this compound before their actual synthesis. mdpi.comnih.govresearchgate.net

Future research should leverage computational approaches for several key purposes:

Virtual Screening: Docking studies can be used to screen virtual libraries of derivatives against biological targets to identify potential drug candidates. mdpi.comresearchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, guiding the design of more potent compounds. nih.gov

Reaction Prediction: Quantum mechanical calculations can help predict the feasibility and selectivity of new reactions and provide insights into reaction mechanisms. eurasianjournals.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. researchgate.net

The integration of computational design with automated synthesis and high-throughput screening will create a powerful, closed-loop discovery engine for novel pyrazole-based molecules with tailored properties. eurasianjournals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example, substituting a chloro group at the pyrazole C4 position with iodine (using KI/NaI under acidic conditions) followed by formylation via the Vilsmeier-Haack reaction (POCl3/DMF) is a common approach . Optimize reaction time, temperature, and stoichiometry (e.g., excess iodine for complete substitution). Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the aldehyde derivative .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the aldehyde proton (~9-10 ppm) and iodine-induced deshielding effects on adjacent protons .
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500-1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or GC-MS) : Verify molecular ion peaks (M+H⁺ or M⁻) and isotopic patterns due to iodine .
  • Elemental Analysis : Ensure C, H, N, and I percentages align with theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar solvents (e.g., hexane, toluene). For iodine-containing pyrazoles, slow evaporation of DCM/hexane (1:3) often yields well-defined crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Use SHELX programs for structure solution and refinement . Collect high-resolution data (≤0.8 Å) to model the iodine atom’s anisotropic displacement parameters accurately. Address disorder in the propyl chain using PART instructions in SHELXL . Validate the structure with R-factor convergence (<5%) and check for hydrogen bonding between the aldehyde group and adjacent molecules .

Q. What strategies can address contradictory spectroscopic data (e.g., NMR splitting patterns) in iodine-substituted pyrazole derivatives?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes in the propyl chain or aldehyde group .
  • Solvent Polarity : Compare DMSO-d6 (polar) vs. CDCl3 (non-polar) to assess hydrogen bonding or aggregation effects .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to correlate experimental and theoretical data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Replace iodine with other halogens (Cl, Br) or functional groups (NO2, CF3) to assess electronic effects .
  • Biological Assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects via COX-2 inhibition assays .
  • Statistical Analysis : Use ANOVA or regression models to correlate substituent electronegativity/steric bulk with activity trends .

Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in further functionalization?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (Gaussian) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to identify steric hindrance from the propyl/iodo groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.